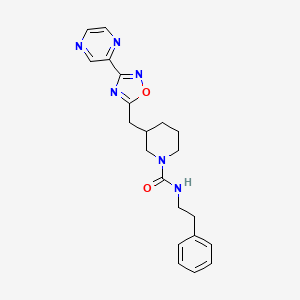

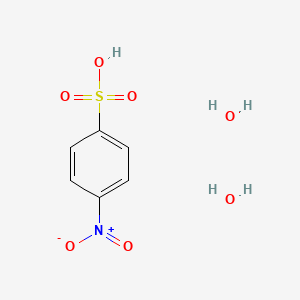

![molecular formula C20H17BrN4O B2494641 1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326897-38-4](/img/structure/B2494641.png)

1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidinone derivatives often involves multi-step chemical reactions, including cyclization, alkylation, and condensation processes. For example, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the versatility of pyrazolopyrimidinones as precursors for heterocyclic compounds (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidinone derivatives is characterized by their unique ring system, which impacts their physical and chemical properties. Quiroga et al. (2010) described the crystal structure of similar compounds, highlighting the importance of hydrogen bonding in dictating the conformation and aggregation of these molecules (Quiroga et al., 2010).

Chemical Reactions and Properties

Pyrazolopyrimidinones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Heravi et al. (2007) explored the catalytic synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the role of heteropolyacids in facilitating these reactions and yielding high-purity products (Heravi et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug design. Studies focusing on the crystallography of these compounds provide valuable insights into their structural and physical characteristics, which are essential for understanding their behavior in biological systems.

Chemical Properties Analysis

The chemical properties of pyrazolopyrimidinone derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. The presence of substituents on the pyrazolopyrimidinone core can significantly alter these properties, making these compounds versatile tools in medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Properties

- Pyrazolo[3,4-d]pyrimidinones derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives showed promising results as cytotoxic agents against specific cancer cell lines and as inhibitors of the 5-lipoxygenase enzyme, suggesting their potential in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

- Novel pyrazolopyrimidinone compounds have been developed with significant antimicrobial effects when incorporated into polyurethane varnishes and printing ink pastes, demonstrating their utility as antimicrobial additives in surface coatings and ink formulations (El‐Wahab et al., 2015).

Inhibitory Activity against Phosphodiesterase

- A series of 6-phenylpyrazolo[3,4-d]pyrimidones exhibited specific inhibitory activity against cGMP-specific (type V) phosphodiesterase, highlighting their potential in developing treatments for conditions such as hypertension (Dumaitre & Dodic, 1996).

Synthesis Techniques and Molecular Docking

- Research on pyrazolo[1,5-a]pyrimidine derivatives has focused on their synthesis, biological evaluation, and molecular docking studies to understand their interactions with various biological targets. These studies provide insights into designing more effective molecules with desired biological activities (Fahim & Farag, 2020).

Heterocyclic Compound Development

- The development of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures has shown promise in antimicrobial studies. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Reddy et al., 2010).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O/c1-13-3-4-15(9-14(13)2)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHFKXCKIGGGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)

![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)

![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)

![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)